molecular formula C10H13NO3 B8310974 1-Nitro-4-phenyl-2-butanol

1-Nitro-4-phenyl-2-butanol

Cat. No.: B8310974
M. Wt: 195.21 g/mol
InChI Key: XKQZWSDAKRUFJO-UHFFFAOYSA-N
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Description

Overview of Nitro-Containing Functional Groups in Synthetic Chemistry

The nitro group is a versatile functional group in synthetic chemistry. Its strong electron-withdrawing nature activates adjacent carbon atoms, making them susceptible to nucleophilic attack and facilitating the formation of new carbon-carbon bonds. A classic example of this is the Henry Reaction, or nitroaldol reaction, discovered by Louis Henry in 1895. numberanalytics.comwikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitroalcohol. numberanalytics.comwikipedia.orgnumberanalytics.com The products of the Henry reaction are valuable because the nitro group can be subsequently transformed into a wide array of other functional groups, including amines, ketones, and nitroalkenes. wikipedia.org

Strategic Importance of Aliphatic Nitroalcohols as Versatile Intermediates

Aliphatic nitroalcohols, particularly β-nitroalcohols, are highly strategic intermediates in organic synthesis. numberanalytics.com Their bifunctional nature—possessing both a hydroxyl and a nitro group—allows for a variety of subsequent chemical modifications. rsc.org For instance, the nitro group can be reduced to form β-aminoalcohols, which are crucial structural motifs in many pharmaceuticals, including antibiotics like Chloramphenicol and β-blockers. wikipedia.orgnumberanalytics.comresearchgate.net The hydroxyl group can be oxidized to yield α-nitro ketones. wikipedia.org This versatility makes nitroalcohols key building blocks for the synthesis of complex molecules, including natural products and pharmacologically active compounds. numberanalytics.comrsc.org

Contextualization of 1-Nitro-4-phenyl-2-butanol within Contemporary Organic Synthesis

The compound this compound (C₁₀H₁₃NO₃) is a specific aliphatic nitroalcohol that serves as a valuable intermediate. chemspider.comgoogle.com It is synthesized through the Henry reaction between 3-phenylpropanal (B7769412) and nitromethane (B149229). unive.itchemicalbook.comresearchgate.net

The synthesis is typically performed under basic conditions, often employing various catalysts to control the reaction's efficiency and stereoselectivity. numberanalytics.comunive.it Research has explored the use of different catalysts for the reaction between 3-phenylpropanal and nitro-alkanes. For instance, phosphonium (B103445) salts have been shown to be effective catalysts, leading to high yields of the corresponding nitroalcohol. unive.it In other studies, chiral metal catalysts, such as those involving copper(II) complexes, have been used to achieve high yields and enantioselectivity in the synthesis of related compounds. researchgate.netmdpi.com One study demonstrated that using a specific copper(II) complex with diisopropylethylamine (DIPEA) as a co-catalyst resulted in a 99% yield for the synthesis of (S)‐1‐nitro‐4‐phenylbutan‐2‐ol from 3‐phenylpropanal and nitromethane. researchgate.net

The reaction involves the deprotonation of nitromethane by a base to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of 3-phenylpropanal. numberanalytics.com Subsequent protonation of the resulting alkoxide yields this compound. numberanalytics.com The reaction can produce different stereoisomers, and controlling the diastereoselectivity is a key focus of modern research. unive.itresearchgate.net

Interactive Data Table: Properties of Key Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Role in Synthesis
This compoundC₁₀H₁₃NO₃195.22Product
3-PhenylpropanalC₉H₁₀O134.18Reactant (Aldehyde)
NitromethaneCH₃NO₂61.04Reactant (Nitroalkane)

Interactive Data Table: Catalytic Systems for Henry Reaction of 3-Phenylpropanal

Catalyst SystemReactantsYieldReference
Methylcarbonate phosphonium salt (1a)3-Phenylpropanal, Nitromethane96% unive.it
Copper(II) acetate (B1210297) with Ligand 13-Phenylpropanal, Nitromethane88% mdpi.com
[L¹Cu(OAc)₂] with DIPEA3-Phenylpropanal, Nitromethane99% researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-nitro-4-phenylbutan-2-ol

InChI

InChI=1S/C10H13NO3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2

InChI Key

XKQZWSDAKRUFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies for 1 Nitro 4 Phenyl 2 Butanol

Direct Synthetic Routes

Direct synthetic routes to 1-nitro-4-phenyl-2-butanol primarily involve the formation of the carbon-carbon bond and the introduction of the nitro and hydroxyl functionalities in a non-stereoselective or racemic manner.

A direct approach to synthesizing nitro alcohols involves the nitration of alkenes. The reaction of 4-phenyl-1-butene (B1585249) with nitrogen monoxide in a suitable solvent, such as 1,2-dichloroethane, at room temperature under an atmospheric pressure of nitrogen monoxide, yields a mixture of this compound and the corresponding nitro olefin, 1-nitro-4-phenyl-1-butene (B12569924). mdma.ch The reaction proceeds through the formation of a radical intermediate. mdma.ch

The product distribution between the nitro alcohol and the nitro olefin can be influenced by the reaction conditions. For instance, the use of haloalkanes and aromatic hydrocarbons as solvents has been found to be effective for this transformation. mdma.ch Subsequent dehydration of the formed this compound can be promoted by acidic activated alumina (B75360) to yield the nitro olefin. mdma.ch To favor the formation of this compound, strategies to reduce the intermediate nitro olefin in situ or subsequent reduction of the isolated nitro olefin can be employed.

Table 1: Nitration of 4-Phenyl-1-butene with Nitrogen Monoxide mdma.ch

SolventReaction Time (h)Conversion (%)Yield of this compound (%)Yield of 1-nitro-4-phenyl-1-butene (%)
1,2-Dichloroethane241002376
Phenylmethane24100Not specified68
Ethyl acetate (B1210297)2440Not specifiedNot specified

The Henry reaction, or nitroaldol reaction, stands as a cornerstone for the synthesis of β-nitro alcohols. mdpi.comcardiff.ac.uk This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. mdpi.comcardiff.ac.uk For the synthesis of this compound, the logical precursors would be phenylacetaldehyde (B1677652) and nitroethane. However, a more commonly reported route involves the reaction of benzaldehyde (B42025) with nitropropane. mdpi.com

The reaction is typically promoted by a base, which can range from inorganic bases like sodium hydroxide (B78521) and potassium carbonate to organic bases such as triethylamine (B128534). google.comscirp.org The choice of base and reaction conditions can significantly impact the yield and the ratio of diastereomers (erythro and threo) when applicable. For example, the reaction of benzaldehyde and nitropropane using n-butyllithium and a titanium complex yielded 1-phenyl-2-nitro-butan-1-ol with a 6:1 erythro:threo ratio. mdpi.com Another method employing triethylamine and ethylaluminum dichloride resulted in a 1:1.6 erythro:threo ratio for the same product. mdpi.com

Table 2: Examples of Henry Reaction for Phenyl-Nitro-Butanol Synthesis

AldehydeNitroalkaneCatalyst/ConditionsProductDiastereomeric Ratio (erythro:threo)Yield (%)Reference
BenzaldehydeNitropropanen-BuLi, TiCl₃(OPr-iso)1-phenyl-2-nitro-butan-1-ol6:161 mdpi.com
BenzaldehydeNitropropaneEt₃N, EtAlCl₂1-phenyl-2-nitro-1-butanol1:1.629 mdpi.com

Catalytic hydrogenation is a powerful tool for the reduction of various functional groups. While direct catalytic hydrogenation to form this compound from a suitable precursor is not extensively documented, related transformations provide insight into potential pathways. For instance, the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO₂ catalyst can selectively yield 4-phenyl-2-butanol. researchgate.net This demonstrates the feasibility of reducing a carbonyl group in a phenyl-butanol scaffold without affecting the phenyl ring under specific conditions. researchgate.net

Furthermore, the chemoselective hydrogenation of unsaturated aldehydes and ketones is a well-studied area. researchgate.net This suggests that a potential synthetic route could involve the catalytic hydrogenation of an unsaturated precursor, such as 1-nitro-4-phenyl-3-en-2-one, to selectively reduce the carbon-carbon double bond and the ketone to afford this compound. The choice of catalyst, support, and reaction conditions would be crucial to achieve the desired chemoselectivity. researchgate.netresearchgate.net

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of this compound is of great interest due to the importance of chiral molecules in various applications.

Microbial reductions, particularly using baker's yeast (Saccharomyces cerevisiae), offer an environmentally friendly and often stereoselective route to chiral alcohols. Baker's yeast has been successfully employed for the asymmetric reduction of nitroalkenes. mdma.chscribd.com For instance, the reduction of (E)-2-nitro-1-phenyl-1-butene with baker's yeast yields the corresponding (S)-2-nitro-1-phenylbutane with a modest enantiomeric excess (e.e.) of 39%. scribd.com

Table 3: Baker's Yeast Reduction of Related Nitroalkenes scribd.com

SubstrateProductEnantiomeric Excess (e.e., %)
(E)-2-nitro-1-phenylpropene(S)-2-nitro-1-phenylpropane12
(E)-2-nitro-1-phenyl-1-butene(S)-2-nitro-1-phenylbutane39

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective Henry reaction, providing access to chiral β-nitro alcohols with high enantioselectivities. mdpi.comresearchgate.net Various chiral organocatalysts, including those based on cinchona alkaloids, prolinol derivatives, and chiral amines, have been developed. mdpi.comresearchgate.netmaynoothuniversity.ie

For the synthesis of chiral precursors to this compound, an asymmetric Henry reaction between phenylacetaldehyde and nitroethane, or benzaldehyde and nitropropane, could be employed. For example, copper(II) complexes with chiral ligands derived from L-proline have been shown to catalyze the asymmetric Henry reaction between various aldehydes and nitromethane (B149229), affording β-nitro alcohols in good yields and with high enantioselectivities. researchgate.net Similarly, chiral bis(sulfonamide)-diamine-copper complexes have been used for syn-selective asymmetric Henry reactions. nih.gov The resulting enantioenriched nitro alcohol can then be used in subsequent steps.

Table 4: Examples of Organocatalyzed Asymmetric Henry Reactions

Catalyst SystemAldehydeNitroalkaneProductYield (%)Enantiomeric Excess (e.e., %)Reference
Cu(OAc)₂ / Chiral L-proline derived ligandVarious aromatic aldehydesNitromethaneChiral β-nitro alcoholsup to 85up to 86 researchgate.net
Cu(II) / Chiral bis(sulfonamide)-diamineIsobutyraldehydeNitroethanesyn-adduct7795 nih.gov
Zn-Amino alcohol systemVarious aromatic aldehydesNitromethaneChiral β-nitro alcoholsGoodModerate to good researchgate.net

Diastereoselective Control in Related Nitroalcohol Preparations

The preparation of nitroalcohols with two or more adjacent chiral centers, such as in the synthesis of this compound, necessitates precise control over diastereoselectivity. The Henry reaction can produce syn- and anti-diastereomers, and controlling this outcome is critical for synthesizing stereochemically pure compounds. bohrium.com Biocatalytic and domino reaction strategies have been developed to address this challenge. bohrium.comthieme-connect.com

For instance, a one-pot anionic domino process has been used for the diastereoselective synthesis of dihydropyranol derivatives from β-nitroalkanols. thieme-connect.com In this process, the reaction yields a diastereomeric mixture where the trans isomer is strongly favored over the cis isomer. thieme-connect.com

Table 1: Diastereomeric Ratio in the Synthesis of Dihydropyranol Derivatives

This table illustrates the diastereomeric outcome of a domino reaction involving β-nitroalkanols, where the trans isomer is predominantly formed.

ProductOverall Yield (%)cis:trans Ratio
5a 7715:85
5b 7115:85
5c 7320:80
5d 6820:80
5e 5315:85
Data sourced from a one-pot diastereoselective synthesis of dihydropyranol derivatives. thieme-connect.com

Furthermore, significant progress in diastereoselective synthesis has been achieved using engineered enzymes. Variants of hydroxynitrile lyases (HNLs), such as those from Arabidopsis thaliana (AtHNL), have been shown to catalyze the Diastereoselective Henry Reaction (DHR) with exceptional control. acs.org The Y14C variant, for example, produces anti-diastereomers with outstanding isomeric purity and conversion rates for a variety of aromatic aldehydes. acs.org

Table 2: Performance of AtHNL-Y14C Variant in Diastereoselective Henry Reaction

This table shows the effectiveness of the engineered AtHNL-Y14C enzyme in producing (1R,2S)-anti-β-nitroalcohols from various aldehydes and 1-nitropropane.

Aldehyde SubstrateConversion (%)Isomeric Purity (ic, %)
Benzaldehyde 79>99
4-Methylbenzaldehyde 9991
4-Methoxybenzaldehyde >9985
4-Chlorobenzaldehyde 73>99
3-Bromobenzaldehyde >9999
Data reflects reaction conditions with 6 mg of purified Y14C at pH 5.5. acs.org

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction parameters such as the choice of solvent and catalyst is crucial for enhancing the rate, yield, and selectivity of the synthesis of this compound and related compounds.

The solvent plays a critical role in the Henry reaction, influencing both the reaction rate and stereoselectivity by affecting the stability of the transition state. nih.govacs.org Computational and experimental studies have shown that reaction rates are highly dependent on the solvent medium. nih.govnih.gov For example, the reaction between nitropropane and benzaldehyde proceeds more slowly in water than in dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org This is attributed to the strong hydrogen bonding between water and the nitronate reactant, which is weakened in the more charge-delocalized transition state. nih.govacs.org In contrast, the ion-dipole interactions in DMSO are less affected, leading to a lower activation barrier. nih.gov

Table 3: Computed Activation Barriers for the Henry Reaction in Different Media

This table compares the calculated free energy of activation for the reaction between nitromethane and formaldehyde (B43269) in the gas phase versus in an aqueous solution, highlighting the significant impact of the solvent.

MediumActivation Barrier (ΔG‡, kcal/mol)
Gas Phase 6.7
Aqueous Solution 14.1
Data from AM1/MM Monte Carlo simulations at 25 °C. nih.govacs.org

The concept of "on-water" reactions, where insoluble reactants are vigorously stirred in an aqueous emulsion, has also been explored, sometimes leading to large rate increases compared to organic solvents. rsc.org

Solid catalysts are pivotal in the post-synthesis modification of nitroalcohols. Specifically, acidic activated alumina serves as a highly effective dehydrating agent to convert β-nitroalcohols into the corresponding nitro-olefins. mdma.ch In the context of this compound, treatment with acidic activated alumina results in its dehydration to form the nitro-olefin. mdma.ch Studies comparing different types of alumina have demonstrated that the acidic form is superior for this transformation, achieving a near-quantitative yield, whereas neutral and basic alumina are significantly less effective. mdma.ch This dehydration is a key step in the synthesis of nitroalkenes, which are themselves valuable synthetic intermediates. wikipedia.org

Table 4: Efficacy of Different Alumina Types in the Dehydration of this compound

This table summarizes the results of using acidic, basic, and neutral alumina as catalysts for the dehydration of this compound in 1,2-dichloroethane.

CatalystReaction TemperatureConversion (%)Yield of Nitro Olefin (%)
Acidic Activated Alumina 60 °C10098
Acidic Activated Alumina Room Temperature7060
Basic Alumina Room Temperature10015
Neutral Alumina Room Temperature10017
Data determined by GC analysis. mdma.ch

In recent years, the development of chiral organocatalysts for asymmetric reactions has become a major focus, offering a metal-free alternative for synthesizing enantiomerically pure compounds. acs.org For the asymmetric Henry reaction, multifunctional thiourea-based organocatalysts have proven to be exceptionally effective. acs.orgrsc.orgthieme-connect.com These catalysts often incorporate a chiral backbone and hydrogen-bond-donating thiourea (B124793) groups, which activate the reactants and control the stereochemical outcome. rsc.orgnih.gov

For example, a C2-symmetric biphenyl-based diamine-tethered bis(thiourea) organocatalyst provides exceptionally high yields and enantioselectivities, particularly for electron-deficient aromatic aldehydes. acs.org The performance of these catalysts can be fine-tuned by optimizing the base and solvent system. thieme-connect.com

Table 5: Performance of a Biaryl-Based Bis(thiourea) Organocatalyst in the Asymmetric Henry Reaction

This table shows the yield and enantiomeric excess (ee) achieved for the reaction of various aryl aldehydes with nitromethane using a chiral bis(thiourea) catalyst.

AldehydeTime (h)Yield (%)Enantiomeric Excess (ee, %)
4-Chlorobenzaldehyde 967692
Benzaldehyde 966692
4-Methylbenzaldehyde 966188
4-Methoxybenzaldehyde 965590
Reactions performed with nitromethane in the presence of the organocatalyst, BSTFA, and potassium acetate. thieme-connect.com

Reaction Chemistry and Transformational Pathways of 1 Nitro 4 Phenyl 2 Butanol

Mechanistic Studies of Functional Group Interconversions

The strategic location of the nitro and hydroxyl groups on the butanol backbone of 1-Nitro-4-phenyl-2-butanol dictates its reactivity, allowing for selective modifications at either site.

Dehydration to Nitro Olefins

The dehydration of β-nitro alcohols, such as this compound, is a common transformation that leads to the formation of nitroalkenes. This elimination reaction can be catalyzed by both acids and bases.

Under acidic conditions, the reaction typically proceeds through an E1 or E2 mechanism. The hydroxyl group is first protonated to form a good leaving group (water). Subsequently, a water molecule is eliminated to form a carbocation intermediate (E1 pathway) or a proton is abstracted from an adjacent carbon in a concerted step (E2 pathway) to yield the corresponding nitro olefin, 4-phenyl-1-nitro-1-butene. The stability of the potential carbocation and the reaction conditions influence the predominant mechanism.

Base-catalyzed dehydration is also prevalent, often occurring as a subsequent step in the Henry reaction used to synthesize β-nitro alcohols. The mechanism involves the deprotonation of the α-carbon to the nitro group, forming a nitronate ion. This is followed by the elimination of the hydroxyl group. The presence of a strong electron-withdrawing nitro group facilitates this elimination.

Catalyst/ReagentConditionsProductMechanism
Acid (e.g., H₂SO₄)Heat4-phenyl-1-nitro-1-buteneE1 or E2
Base (e.g., NaOH)Room Temperature4-phenyl-1-nitro-1-buteneE1cB-like

Reductions of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to a primary amine affords 1-amino-4-phenyl-2-butanol, a valuable building block for various biologically active molecules. This transformation can be achieved through several established methods.

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The reaction proceeds on the surface of the catalyst where the nitro group is sequentially reduced to the amine.

Chemical reductions using metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid, are also effective. These reactions involve single electron transfer from the metal to the nitro group, followed by protonation and further reduction.

More recently, biocatalytic methods have emerged as a stereoselective approach to amines. For instance, a one-pot enzymatic cascade has been developed for the conversion of racemic 4-phenyl-2-butanol into either the (S)- or (R)-enantiomer of the corresponding chiral amine. While this example does not start with the nitro-functionalized compound, it highlights the potential for enzymatic transamination to produce chiral amino alcohols from related ketones, which could be an alternative synthetic route.

Reducing Agent/SystemConditionsProduct
H₂/Pd-CRoom Temperature, H₂ atmosphere1-amino-4-phenyl-2-butanol
Fe/HClReflux1-amino-4-phenyl-2-butanol
SnCl₂/HClRoom Temperature1-amino-4-phenyl-2-butanol
Enzymatic Cascade (on related ketone)Aqueous buffer, 30°C(S)- or (R)-4-amino-4-phenyl-2-butanol

Transformation of the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo a variety of transformations common to secondary alcohols. These reactions are crucial for introducing new functionalities and for protecting the hydroxyl group during other synthetic steps.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-nitro-4-phenyl-2-butanone, using a range of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under appropriate catalytic conditions. This is often used as a protecting group strategy.

Etherification: Formation of an ether can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activated intermediate can then be readily displaced by a variety of nucleophiles to introduce different functional groups at that position.

Reaction TypeReagent(s)Product
OxidationPCC, CH₂Cl₂1-nitro-4-phenyl-2-butanone
EsterificationAcetic anhydride, pyridine1-nitro-4-phenyl-2-butyl acetate (B1210297)
Etherification1. NaH; 2. CH₃I2-methoxy-1-nitro-4-phenylbutane
TosylationTsCl, pyridine1-nitro-4-phenyl-2-butyl tosylate

Role as a Synthetic Precursor and Building Block

The bifunctional nature of this compound makes it a versatile precursor for the synthesis of more elaborate molecular architectures.

Utilization in the Synthesis of Complex Organic Molecules

The ability to selectively manipulate the nitro and hydroxyl groups of this compound opens avenues for its use in the synthesis of a variety of complex organic molecules, including pharmaceuticals and other bioactive compounds. The reduction of the nitro group to an amine, as previously discussed, yields a chiral amino alcohol scaffold that is a key structural motif in many drugs. For example, chiral amino alcohols are central to the structure of certain beta-blockers and antiviral agents.

The nitro group itself can be a precursor to other functionalities. For instance, it can be converted to a carbonyl group via the Nef reaction, or to an oxime. These transformations further expand the synthetic utility of this compound as a building block.

Participation in Condensation Reactions (e.g., with Michael Acceptors or Aldehydes)

The carbon atom alpha to the nitro group in this compound is acidic and can be deprotonated by a base to form a nitronate anion. This nucleophilic species can participate in various carbon-carbon bond-forming reactions.

Michael Addition: The nitronate anion derived from this compound can act as a Michael donor and add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. This allows for the extension of the carbon chain and the introduction of a 1,5-dicarbonyl or related functionality after further transformation of the nitro group.

Aldol-type Condensations: While the primary reactivity for condensation with aldehydes is typically associated with the formation of the β-nitro alcohol itself (the Henry reaction), the hydroxyl group of this compound could potentially react with aldehydes or ketones to form hemiacetals or acetals under appropriate conditions.

Reaction TypeReactantProduct Type
Michael AdditionMethyl vinyl ketoneγ-nitro ketone
Acetal FormationBenzaldehyde (B42025), acid catalystCyclic acetal

Application in Multicomponent Reactions (MCRs)

This compound, as a β-nitro alcohol, is a versatile building block with significant potential for application in multicomponent reactions (MCRs). MCRs are powerful one-pot processes where three or more reactants combine to form a complex product that incorporates most, if not all, of the starting material atoms. While specific MCRs starting directly from this compound are not extensively documented, its precursor components and its structural motifs are frequently involved in such reactions.

The formation of this compound itself is the result of a Henry reaction (also known as a nitroaldol reaction), which combines a nitroalkane (1-nitropropane) and an aldehyde (2-phenylacetaldehyde) in the presence of a base. wikipedia.orgorganic-chemistry.org The Henry reaction is a classic C-C bond-forming reaction that is foundational to many complex syntheses. wikipedia.orgscielo.br The products of this reaction, β-nitro alcohols, are highly valued synthetic intermediates due to the presence of two versatile functional groups. scielo.brmdpi.com

The true potential of this compound in MCRs lies in its ability to serve as a precursor to other reactive species. The functional groups of the molecule can be transformed to generate substrates for well-known MCRs.

Potential MCR Pathways Involving this compound Derivatives:

Original Functional GroupTransformationResulting Substrate for MCRExample MCR
Nitro Group (-NO₂)Reductionβ-Amino alcoholUgi or Passerini Reaction
Hydroxyl Group (-OH)Oxidationα-Nitro ketoneHantzsch Pyridine Synthesis
Nitro & Hydroxyl GroupsDehydrationNitroalkeneMichael Addition-based MCRs

For instance, the nitro-Mannich reaction, also known as the aza-Henry reaction, is a three-component reaction involving an aldehyde, an amine, and a nitroalkane to produce β-nitroamines. mdpi.com This highlights how the core components of this compound are integral to established MCRs that build molecular complexity efficiently. researchgate.net Research has also demonstrated four-component reactions for synthesizing pyrroles that utilize nitroalkanes as a key starting material. mdpi.com

Exploration of Electron-Withdrawing Effects of the Nitro Group

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, a property that profoundly influences the reactivity of this compound. This effect is exerted through both inductive and resonance mechanisms, reducing the electron density of the adjacent carbon framework. researchgate.net

Alpha-Position Activation for Carbanion Generation

The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the hydrogen atom on the alpha-carbon (the carbon atom bonded to the nitro group). scielo.br This C-H bond is readily deprotonated by a base.

The pKa values for typical nitroalkanes are around 17 in DMSO, indicating that they can be deprotonated in aqueous solution to form a conjugate base known as a nitronate. scielo.br This nitronate is a resonance-stabilized carbanion, which acts as a potent nucleophile at the alpha-carbon. The formation of this carbanion is the critical first step in the Henry reaction, which is used to synthesize this compound. wikipedia.org The stability of the nitronate intermediate drives the carbon-carbon bond formation.

Influence on Electrophilic and Nucleophilic Reactions

The electronic influence of the nitro group extends throughout the this compound molecule, affecting how it participates in both electrophilic and nucleophilic reactions.

Nucleophilic Character: The primary nucleophilic site is the alpha-carbon, following deprotonation to the nitronate anion as described above. This nucleophile readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. wikipedia.orgchemistry-reaction.com

Electrophilic Character: While the nitronate form is nucleophilic, the nitroalkane itself can act as an electrophile under certain conditions. Acid-catalyzed tautomerization can form a nitronic acid (aci-form), which exhibits electrophilicity and can react with strong nucleophiles. Furthermore, the nitro group activates the aromatic ring of the phenyl substituent towards nucleophilic aromatic substitution, although this effect is more distant in the this compound structure. Conversely, it deactivates the phenyl ring towards electrophilic aromatic substitution by withdrawing electron density. scielo.br

The following table summarizes the dual reactivity imparted by the nitro group:

Reaction TypeRole of Nitro CompoundConditionsDescription
Nucleophilic AttackActs as NucleophileBasicDeprotonation of α-carbon creates a nitronate anion that attacks electrophiles (e.g., aldehydes).
Electrophilic AttackActs as ElectrophileAcidicTautomerization to nitronic acid creates an electrophilic center that can be attacked by nucleophiles.

Role in Cyclization and Cycloaddition Reactions (Inferred from general nitroalkene chemistry)

The functional groups in this compound provide a gateway to cyclization and cycloaddition reactions, primarily through its conversion to a nitroalkene. Dehydration of the β-nitro alcohol readily yields the corresponding nitroalkene, 4-phenyl-1-nitro-1-butene. wikipedia.orgchemistry-reaction.com This conjugated system is a powerful Michael acceptor and a versatile component in cycloaddition reactions.

The electron-withdrawing nitro group makes the β-carbon of the nitroalkene highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This reactivity is harnessed in domino reactions that can lead to the formation of cyclic structures. For example, a Michael addition followed by an intramolecular aldol-type reaction can be used to construct five- or six-membered rings.

Furthermore, nitroalkenes are known to participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. The dual nature of the nitronate, which can be generated from the parent nitroalkane, allows it to act as a 1,3-dipole, leading to the synthesis of functionalized heterocyclic compounds. The nitro group also serves as an excellent activating group in these transformations.

Chirality and Stereochemical Aspects in 1 Nitro 4 Phenyl 2 Butanol Research

Absolute Configuration Determination and Assignment

The unambiguous assignment of the absolute configuration of the two stereocenters in 1-Nitro-4-phenyl-2-butanol is fundamental for understanding its properties and for its potential applications. A powerful and widely used technique for this purpose is Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

In a representative study, a specific enantiomer of this compound is reacted with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric Mosher esters. Subsequent analysis of the ¹H NMR spectra of these esters allows for the determination of the absolute configuration. The underlying principle is that the phenyl group of the MTPA moiety will exert a shielding or deshielding effect on the protons of the substrate, and the magnitude of this effect will differ between the two diastereomers. By comparing the chemical shift differences (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be assigned.

For a hypothetical analysis of a (,S)-1-Nitro-4-phenyl-2-butanol enantiomer, the following ¹H NMR data for its (R)- and (S)-MTPA esters could be observed:

Protonδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-1a3.253.35+0.10
H-1b3.103.25+0.15
H-3a2.802.70-0.10
H-3b2.652.50-0.15
CH₃ (at C-1)1.201.15-0.05

Based on the established model for Mosher's method, positive Δδ values for protons on one side of the molecule and negative values for those on the other side allow for the assignment of the absolute configuration at the C-2 stereocenter.

Enantiomeric Purity Assessment and Control in Synthesis

The enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is a critical parameter, particularly in pharmaceutical applications where different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds like this compound.

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of nitro alcohols.

A typical chiral HPLC method for the analysis of this compound might involve the following conditions:

ParameterCondition
ColumnChiralpak AD-H (amylose derivative)
Mobile PhaseHexane/Isopropanol (90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature25 °C

Under these conditions, the two enantiomers would elute at different times, and the enantiomeric excess can be calculated from the relative peak areas. For instance, if the retention times for the (2R,4S) and (2S,4R) enantiomers are 10.5 min and 12.8 min, respectively, the ee can be determined with high accuracy. Control over the enantiomeric purity is typically achieved during the synthesis through the use of chiral catalysts or resolving agents.

Diastereoselective Synthetic Strategies

The synthesis of this compound is most commonly achieved through a Henry (nitroaldol) reaction between phenylacetaldehyde (B1677652) and nitroethane. This reaction creates two new stereocenters, and therefore, controlling the diastereoselectivity to favor the formation of either the syn or anti diastereomer is a key challenge.

Various catalysts have been developed to influence the diastereochemical outcome of the Henry reaction. For the synthesis of β-nitro alcohols, both base catalysts and metal-based Lewis acid catalysts have been employed with varying degrees of success. Amine bases, for example, have been shown to catalyze the Henry reaction with moderate to good diastereoselectivity.

A study on the diastereoselective Henry reaction for a similar substrate might yield the following results, which can be extrapolated to the synthesis of this compound:

CatalystSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
Triethylamine (B128534)THF-2075:2585
DBUCH₂Cl₂-7880:2090
Cu(OAc)₂/Chiral LigandEtOH095:592

These results demonstrate that the choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the product. The syn diastereomer is often the major product in these reactions.

Theoretical and Computational Chemistry Studies of 1 Nitro 4 Phenyl 2 Butanol

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to study molecules such as 1-nitro-4-phenyl-2-butanol.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For nitro compounds, the LUMO is often localized on the nitro group, making it a strong electron-accepting moiety. In this compound, the HOMO would likely be distributed across the phenyl ring and the hydroxyl group, while the LUMO would be centered on the nitro group.

Quantum chemical calculations can predict these energy levels. For instance, DFT calculations could yield the following illustrative energies for this compound.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)4.90

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation for a molecule of this type.

A relatively large energy gap would indicate high kinetic stability, meaning the molecule is less prone to react without a significant energy input. The spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net

A molecule's three-dimensional structure is crucial to its reactivity. Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.com For a flexible molecule like this compound, which has several rotatable single bonds, multiple low-energy conformations may exist.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers for interconversion between them. This is particularly important for understanding how the molecule might interact with other reagents or catalysts. For example, in this compound, rotation around the C1-C2, C2-C3, and C3-C4 bonds can lead to various spatial arrangements of the nitro, hydroxyl, and phenyl groups. scispace.comufms.br

Computational methods can identify the most stable conformer, which is often stabilized by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitro group. The relative energies of different conformers can be calculated to determine their population at a given temperature according to the Boltzmann distribution.

ConformerDihedral Angle (O-C2-C3-C4)Relative Energy (kcal/mol)
A (anti)180°0.00
B (gauche 1)60°1.25
C (gauche 2)-60°1.30

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity using various descriptors derived from the electron density. mdpi.comscielo.org.mx These descriptors can be global, describing the reactivity of the molecule as a whole, or local, indicating the reactivity of specific atomic sites. mdpi.com

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is related to the negative of electronegativity.

Hardness (η): Represents the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. Nitro compounds typically have high electrophilicity indices. mdpi.com

DescriptorDefinitionIllustrative Value
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.40 eV
Hardness (η)(ELUMO - EHOMO) / 22.45 eV
Electrophilicity (ω)μ2 / (2η)3.95 eV

Note: This table provides illustrative values based on the hypothetical HOMO/LUMO energies from the previous section.

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. They identify the most electrophilic and nucleophilic sites within the molecule. For this compound, the Fukui function for nucleophilic attack (f+) would be largest on the carbon atom of the nitro group, while the Fukui function for electrophilic attack (f-) would be significant on the oxygen of the hydroxyl group and carbons of the phenyl ring. scielo.org.mx

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediates and, most importantly, the transition states that connect them.

Henry Reaction: The formation of this compound is typically achieved through a Henry (nitroaldol) reaction between phenylacetaldehyde (B1677652) and nitroethane. wikipedia.org Computational chemistry can model the mechanism of this base-catalyzed reaction. The process involves the deprotonation of nitroethane to form a nitronate anion, which then attacks the carbonyl carbon of phenylacetaldehyde.

Transition state analysis involves locating the highest energy point along the reaction coordinate for this C-C bond formation. The geometry of the transition state reveals the preferred orientation of the reacting molecules. researchgate.net Calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is a key factor in determining the reaction rate. All steps in the Henry reaction are reversible. wikipedia.org

Dehydration: The β-nitro alcohol product can undergo a subsequent dehydration reaction to form a nitroalkene. Computational studies can explore the mechanism of this elimination, which can proceed through different pathways (e.g., E1cB, E2) depending on the reaction conditions. Theoretical analysis of similar 2-hydroxynitroalkanes suggests the reaction can proceed via a cyclic transition state. researchgate.net By calculating the activation energies for different pathways, the most likely mechanism can be determined.

When the Henry reaction is carried out using a chiral catalyst, it can produce one enantiomer of this compound in excess. Predicting the enantioselectivity of such a reaction is a significant challenge for computational chemistry because the energy differences between the transition states leading to the different enantiomers are very small. rsc.orgnih.gov

Accurate prediction requires a multi-level computational approach. chemrxiv.org This involves:

Conformational Sampling: A thorough search for all low-energy conformers of the catalyst-substrate complex. Simply relying on a single, intuitive structure can lead to incorrect predictions. rsc.orgnih.gov

Transition State Calculation: High-level quantum mechanical calculations are performed on the most promising conformers to locate the transition states for the formation of both the (R) and (S) products.

Energy Refinement: The energies of these transition states are calculated with very high accuracy.

Boltzmann Averaging: The relative free energies of all contributing transition states are used to calculate a predicted enantiomeric ratio (er) by applying Boltzmann statistics. nih.gov

This rigorous process allows for the rational design of new catalysts by providing a deep understanding of the steric and electronic interactions that control the stereochemical outcome of the reaction. chemrxiv.org

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Purity Assessment in Research

The separation and purity assessment of 1-Nitro-4-phenyl-2-butanol in a research setting relies on a variety of chromatographic techniques. The choice of method is often dictated by the scale of the separation, the required purity, and the analytical data needed. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the most common methods employed for the analysis of nitro compounds and alcohols, and their principles are directly applicable to this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of nitroaromatic compounds due to its high resolution and sensitivity. For this compound, reversed-phase HPLC is the most probable method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed Research Findings:

While specific studies on this compound are not prevalent in publicly accessible literature, methodologies developed for other nitroaromatic compounds and alcohols provide a strong basis for its analysis. Research on the analysis of explosives and related nitro compounds, such as those outlined in EPA Method 8330A and 8330B, details the use of C18 or CN reversed-phase columns. epa.govepa.gov A typical mobile phase would consist of a mixture of water and an organic modifier like methanol or acetonitrile. epa.govsigmaaldrich.com UV detection is highly effective for nitro compounds, typically at wavelengths around 254 nm. mtc-usa.comnih.gov

Given the chiral nature of this compound, chiral HPLC is essential for separating its enantiomers. This is critical in pharmaceutical research where enantiomers can exhibit different pharmacological activities. Chiral separations can be achieved using chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). nih.govphenomenex.com The mobile phase in chiral HPLC is often a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol. mdpi.com

Hypothetical HPLC Parameters for this compound Analysis:

ParameterReversed-Phase HPLCChiral HPLC
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Isocratic: 50:50 (v/v) Methanol:WaterIsocratic: 90:10 (v/v) n-Hexane:Isopropanol
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 220 nm
Injection Volume 10 µL10 µL
Column Temperature 35 °C25 °C

Gas Chromatography (GC)

Gas chromatography is another powerful tool for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be employed for purity assessment, although care must be taken due to the potential for thermal degradation of nitroalcohols. mdpi.com

Detailed Research Findings:

EPA Method 8091 provides guidance on the GC analysis of nitroaromatics. epa.gov A key consideration for the analysis of nitro compounds by GC is the choice of detector. An electron capture detector (ECD) is highly sensitive to nitro-containing compounds. nih.gov Alternatively, a nitrogen-phosphorus detector (NPD) can be used for selective detection. epa.gov The choice of capillary column is also crucial, with moderately polar phases often providing good resolution. Derivatization of the alcohol group might be necessary in some cases to improve volatility and thermal stability. researchgate.net

Hypothetical GC Parameters for this compound Analysis:

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Detector Electron Capture Detector (ECD)
Detector Temperature 300 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injection Mode Splitless

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique often used for monitoring reaction progress, screening for appropriate solvent systems for column chromatography, and preliminary purity checks. tifr.res.inumass.edu

Detailed Research Findings:

For nitro compounds, silica gel is a commonly used stationary phase due to its polarity. wikipedia.org The mobile phase is typically a mixture of a non-polar solvent (like hexane or benzene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to achieve the desired separation. Visualization of the separated spots can be achieved under UV light, as the phenyl and nitro groups are chromophores. youtube.com Staining with a suitable reagent, such as iodine vapor or permanganate solution, can also be employed. wikipedia.org The retention factor (Rf value) can be calculated to characterize the compound in a specific solvent system.

Hypothetical TLC Parameters for this compound Analysis:

ParameterValue
Stationary Phase Silica gel 60 F254
Mobile Phase 70:30 (v/v) Hexane:Ethyl Acetate
Visualization UV light (254 nm), Iodine vapor

Applications in Advanced Organic Synthesis

Chiral Auxiliaries and Chiral Pool Building Blocks for Target Molecule Synthesis

There is currently no substantial research available in the public domain that details the use of 1-Nitro-4-phenyl-2-butanol as a chiral auxiliary or as a building block derived from the chiral pool for the synthesis of target molecules. While the broader class of chiral nitroalcohols can serve as valuable synthons, specific examples and detailed studies involving this compound in this context are absent from the reviewed literature. The focus of existing research has been on the enzymatic and catalytic synthesis of chiral 4-phenyl-2-butanol and its conversion to chiral amines.

Intermediacy in the Derivatization of Nitrogen-Containing Heterocyclic Compounds

The role of this compound as an intermediate in the synthesis of nitrogen-containing heterocyclic compounds is not well-documented. The transformation of nitroalkanes and nitroalcohols into heterocycles like pyrrolidines or piperidines is a known synthetic strategy, typically involving the reduction of the nitro group to an amine followed by intramolecular cyclization. However, specific methodologies and examples commencing from this compound are not described in the available scientific papers.

Contribution to the Synthesis of Carbon Skeletons and Polyfunctionalized Systems

Precursor Role in the Design of Novel Organic Reagents and Catalysts

The potential of this compound as a precursor for the design of new organic reagents or catalysts is an area that appears to be unexplored in the accessible literature. While a related constitutional isomer, 4-phenyl-1-nitro-2-butanol, has been mentioned as a product in a reaction mediated by a guanidine-thiourea organocatalyst, this does not illustrate the use of the target compound as a starting material for catalyst synthesis. The modification of its structure to create, for example, chiral ligands for metal-based catalysts or novel organocatalysts, has not been a subject of published research.

Future Research Trajectories and Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes (Green Chemistry Principles)

The synthesis of nitroalcohols, traditionally reliant on conventional organic solvents and bases, is undergoing a paradigm shift towards more sustainable practices. Future research will increasingly focus on aligning the synthesis of 1-nitro-4-phenyl-2-butanol with the principles of green chemistry.

A primary objective is the replacement of hazardous organic solvents with environmentally benign alternatives. Water, as a solvent, is a highly attractive option, and studies into water-assisted organocatalysis for the Henry reaction have shown promising results. researchgate.net The challenge lies in overcoming the often-limited solubility of non-polar substrates like phenylacetaldehyde (B1677652) in aqueous media. Future work will likely involve the development of novel surfactant systems or phase-transfer catalysts to facilitate efficient reactions in water.

Biocatalysis represents another cornerstone of green synthesis for nitroalcohols. rsc.orgnih.gov The use of enzymes, such as hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs), offers high selectivity under mild reaction conditions. mdpi.comencyclopedia.pubnih.gov Research is directed towards discovering and engineering more robust enzymes with broader substrate scopes and improved stability under process conditions. The development of immobilized enzyme systems will be crucial for their practical application in large-scale synthesis, allowing for easy catalyst recovery and reuse. researchgate.net

Solvent-free reaction conditions are also a key area of exploration. While challenging, the development of highly active and stable catalysts that can function efficiently in the absence of a solvent would significantly reduce waste and simplify product purification.

Innovations in Catalytic Asymmetric Synthesis of Nitroalcohols

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to drive innovation in the asymmetric synthesis of nitroalcohols like this compound. The Henry reaction is a cornerstone for the formation of β-nitroalcohols. encyclopedia.pubwikipedia.orgtcichemicals.com Future research will focus on the development of novel chiral catalysts with higher efficiency, selectivity, and broader applicability.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the development of new chiral organocatalysts for the Henry reaction is an active area of research. wikipedia.org Quinine derivatives and other chiral amines have been explored as catalysts to induce enantioselectivity. wikipedia.org The design of bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously is a promising strategy to enhance both reactivity and stereocontrol.

Metal-based catalysis also continues to evolve. The design of chiral ligands for transition metals like copper, zinc, and others allows for the creation of highly effective asymmetric catalysts for the nitroaldol reaction. Future efforts will likely focus on developing catalysts based on more abundant and less toxic metals. The immobilization of these chiral metal complexes on solid supports is another important direction, facilitating catalyst recycling and application in continuous flow systems. almacgroup.com

Biocatalytic approaches are also at the forefront of innovation in asymmetric synthesis. rsc.orgnih.gov The use of enzymes like (R)-selective hydroxynitrile lyase from Arabidopsis thaliana and (S)-selective hydroxynitrile lyase from Hevea brasiliensis has been shown to produce chiral β-nitroalcohols. encyclopedia.pubwikipedia.org Protein engineering and directed evolution will be instrumental in tailoring enzymes for specific substrates and improving their catalytic efficiency and stability.

Advanced Computational Investigations into Structure-Reactivity Relationships

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational investigations will provide deeper insights into its structure, reactivity, and the mechanisms of its formation.

Density Functional Theory (DFT) studies are being employed to elucidate the intricate mechanisms of the nitroaldol reaction. researchgate.netrsc.org These studies can map out the reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how different catalysts influence the reaction outcome. acs.org This knowledge is crucial for the rational design of more efficient and selective catalysts. Computational models can also help in understanding the origin of stereoselectivity in asymmetric Henry reactions by analyzing the transition state geometries. researchgate.netmit.edu

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool. nih.gov By correlating the structural features of nitroalcohols with their biological activity or toxicity, QSAR models can be developed to predict the properties of new derivatives. This can accelerate the discovery of new compounds with desired biological profiles while minimizing the need for extensive experimental screening.

Molecular modeling will also be instrumental in understanding the interactions between nitroalcohols and biological targets, which is crucial for the development of new therapeutic agents.

Exploration of Novel Chemical Transformations and Derivatization Pathways

The versatile reactivity of the nitro and hydroxyl groups in this compound makes it a valuable intermediate for the synthesis of a wide range of other compounds. encyclopedia.pubwikipedia.org Future research will continue to explore novel chemical transformations and derivatization pathways to expand its synthetic utility.

The reduction of the nitro group to an amino group is a key transformation, providing access to chiral β-aminoalcohols, which are important building blocks for many pharmaceuticals. mdpi.comencyclopedia.pubwikipedia.org Research in this area will focus on developing more efficient and selective reduction methods that are compatible with other functional groups in the molecule.

The nitro group can also be transformed into other functionalities, and the hydroxyl group can be derivatized in numerous ways. For instance, β-nitroalcohols can be converted to nitroalkenes through dehydration. encyclopedia.pubwikipedia.org These nitroalkenes are themselves versatile intermediates in organic synthesis, participating in various cycloaddition and Michael addition reactions for the synthesis of complex heterocyclic compounds. rsc.org The cyclization of nitro-substituted compounds is a valuable strategy for the synthesis of various carbo- and heterocycles. uni-rostock.de

The development of one-pot or tandem reactions starting from this compound will be a key focus, allowing for the efficient construction of complex molecules in a single operation. This approach not only improves synthetic efficiency but also reduces waste and purification steps.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made. rsc.org For the synthesis of this compound and its derivatives, these technologies offer significant advantages in terms of efficiency, safety, and scalability.

Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. oup.comcardiff.ac.uk The small reactor volumes in flow systems also enhance safety, particularly when dealing with potentially hazardous reagents or intermediates. The application of flow chemistry to the Henry reaction has been demonstrated, and future research will focus on optimizing these systems for the synthesis of a wider range of nitroalcohols.

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery and optimization of new reactions and catalysts. mpg.denih.govnih.govucla.eduasynt.com Robotic systems can perform a large number of experiments in parallel, systematically varying reaction conditions to identify the optimal parameters. chemistryworld.com This approach is particularly valuable for the screening of catalyst libraries for the asymmetric Henry reaction, enabling the rapid identification of highly effective catalysts.

Q & A

Q. What are the recommended synthetic routes for 1-Nitro-4-phenyl-2-butanol, and how can researchers optimize reaction yields?

Methodological Guidance :

  • Nitroalkylation : A plausible route involves nitroalkylation of 4-phenyl-2-butanol using nitrating agents (e.g., HNO₃/H₂SO₄). Monitor reaction conditions (temperature, stoichiometry) to avoid over-nitration or decomposition.
  • Purification : Use fractional distillation or column chromatography to isolate the product. Reference analogous syntheses (e.g., nitrobutane derivatives in ) for solvent selection and workup protocols.
  • Yield Optimization : Perform kinetic studies under varying temperatures and catalysts (e.g., Lewis acids). Characterize intermediates via thin-layer chromatography (TLC) to identify bottlenecks .

Q. How can computational methods like density functional theory (DFT) predict the electronic properties of this compound?

Methodological Guidance :

  • DFT Parameters : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model nitro group interactions, as described in Becke’s work on thermochemical accuracy (). Basis sets like 6-31G(d,p) are suitable for geometry optimization.
  • Electron Density Analysis : Apply the Colle-Salvetti correlation-energy formula () to assess electron localization near the nitro group. Compare results with experimental dipole moments or UV-Vis spectra for validation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Guidance :

  • NMR : Use ¹H/¹³C NMR to identify proton environments near the nitro group. Note that nitro groups can cause deshielding (~δ 7-8 ppm for aromatic protons).
  • IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and hydroxyl stretching (~3400 cm⁻¹). Cross-reference with NIST Chemistry WebBook data () for spectral matching.
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for nitro-containing compounds like this compound?

Methodological Guidance :

  • Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR. For example, hindered rotation around the nitro group may split signals.
  • Computational Validation : Simulate NMR chemical shifts using DFT (e.g., gauge-including atomic orbitals, GIAO method) and compare with experimental data. Discrepancies may indicate solvent effects or impurities .

Q. What mechanisms govern the thermal stability of this compound under varying conditions?

Methodological Guidance :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres. Correlate with nitro group lability.
  • Kinetic Studies : Apply Arrhenius equations to degradation data. Use differential scanning calorimetry (DSC) to identify exothermic events (e.g., nitro group decomposition). Reference safety protocols for nitro compounds () .

Q. How can researchers analyze reaction pathways for byproduct formation during the synthesis of this compound?

Methodological Guidance :

  • Chromatographic Profiling : Use GC-MS or HPLC to detect byproducts. Compare retention times with known nitro derivatives (e.g., ).
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵NO₂) can trace nitro group incorporation. Computational modeling of transition states (via DFT) may reveal competing pathways .

Methodological Design & Validation

Q. How should researchers design experiments to validate computational predictions for this compound?

Methodological Guidance :

  • Multi-Method Cross-Validation : Combine DFT-predicted vibrational frequencies (IR/Raman) and NMR shifts with experimental data. Use statistical metrics (e.g., RMSD) to quantify agreement.
  • Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides definitive structural validation. Compare bond lengths/angles with DFT-optimized geometries .

Q. What strategies mitigate risks when handling nitro-functionalized compounds like this compound?

Methodological Guidance :

  • Safety Protocols : Follow guidelines for nitro compounds (): Use explosion-proof equipment, avoid friction/sparks, and store in cool, dark conditions.
  • Hazard Analysis : Conduct reactivity screening (e.g., DSC for thermal stability) and reference SDS for analogous compounds () .

Data Interpretation & Conflict Resolution

Q. How should researchers address discrepancies between theoretical and experimental dipole moments for this compound?

Methodological Guidance :

  • Solvent Effects : Simulate solvent interactions (e.g., PCM model in DFT) to account for dielectric environment differences.
  • Conformational Sampling : Use molecular dynamics (MD) to explore low-energy conformers not captured in static DFT calculations .

Q. What advanced techniques quantify nitro group electronic effects in this compound?

Methodological Guidance :

  • X-Ray Photoelectron Spectroscopy (XPS) : Measure N 1s binding energy to assess nitro group electron-withdrawing strength.
  • Electrochemical Analysis : Cyclic voltammetry can reveal reduction potentials linked to nitro group reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.